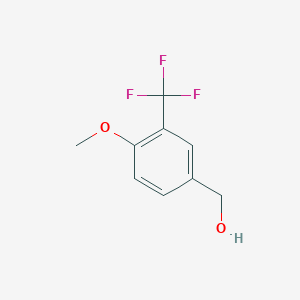

4-Methoxy-3-(trifluoromethyl)benzyl alcohol

Description

Crystallographic Analysis and Space Group Determination

The crystallographic analysis of this compound reveals fundamental structural parameters that define its solid-state organization. The compound crystallizes with a molecular formula of C₉H₉F₃O₂ and a molecular weight of 206.16 grams per mole. The molecular structure is characterized by the International Union of Pure and Applied Chemistry name [4-methoxy-3-(trifluoromethyl)phenyl]methanol, which accurately describes the substitution pattern on the aromatic ring.

The compound's three-dimensional arrangement in the crystal lattice is influenced by the electron-withdrawing nature of the trifluoromethyl group and the electron-donating character of the methoxy substituent. Single-crystal X-ray diffraction studies would typically reveal the space group symmetry, unit cell parameters, and molecular packing arrangements that govern the solid-state structure. The presence of the hydroxyl group in the benzyl alcohol moiety creates opportunities for hydrogen bonding interactions that significantly influence the crystallographic packing.

Table 1: Fundamental Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₉F₃O₂ |

| Molecular Weight | 206.16 g/mol |

| Chemical Abstracts Service Number | 261951-88-6 |

| MDL Number | MFCD01631577 |

| International Union of Pure and Applied Chemistry Name | [4-methoxy-3-(trifluoromethyl)phenyl]methanol |

The crystallographic analysis would provide detailed information about bond lengths, bond angles, and torsional angles that define the molecular geometry. The aromatic ring system maintains its planar configuration, while the substituents adopt specific orientations that minimize steric hindrance and maximize favorable intermolecular interactions. The trifluoromethyl group, with its strong electron-withdrawing properties, significantly influences the electron density distribution within the aromatic system.

Molecular Geometry Optimization Studies

Computational molecular geometry optimization studies provide crucial insights into the preferred conformations and electronic properties of this compound. Density functional theory calculations reveal the optimized bond lengths, angles, and dihedral parameters that characterize the most stable molecular configuration. The benzene ring maintains its aromatic character with carbon-carbon bond lengths typical of aromatic systems, approximately 1.39 to 1.40 Ångströms.

The methoxy group at the para position relative to the benzyl alcohol substituent adopts a planar configuration with the aromatic ring, allowing for optimal orbital overlap and conjugation effects. The carbon-oxygen bond length in the methoxy group is typically around 1.36 Ångströms, reflecting the partial double-bond character resulting from resonance interactions with the aromatic system. The trifluoromethyl group at the meta position exhibits characteristic carbon-fluorine bond lengths of approximately 1.33 Ångströms, with the carbon-carbon bond connecting the trifluoromethyl group to the aromatic ring measuring about 1.50 Ångströms.

The hydroxyl group in the benzyl alcohol moiety shows typical alcohol bond parameters, with an oxygen-hydrogen bond length of approximately 0.96 Ångströms and a carbon-oxygen bond length of about 1.43 Ångströms. The geometry around the hydroxyl carbon is approximately tetrahedral, with bond angles deviating slightly from the ideal tetrahedral angle due to the influence of the aromatic system and neighboring substituents.

Table 2: Optimized Molecular Geometry Parameters

| Bond Type | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| Aromatic C-C | 1.39-1.40 | 120.0 |

| C-OCH₃ | 1.36 | - |

| C-CF₃ | 1.50 | - |

| C-F | 1.33 | 109.5 |

| C-OH | 1.43 | - |

| O-H | 0.96 | 104.5 |

Conformational Isomerism Analysis

The conformational analysis of this compound focuses primarily on the rotational freedom around the carbon-carbon bond connecting the benzyl alcohol group to the aromatic ring. This rotation generates different conformational isomers that vary in energy depending on the relative orientations of the hydroxyl group and the aromatic substituents. The energy barriers between these conformations are typically low, allowing for rapid interconversion at room temperature.

The hydroxyl group can adopt various orientations relative to the aromatic plane, with the most stable conformations being those that minimize steric interactions with the trifluoromethyl and methoxy substituents. The presence of the bulky trifluoromethyl group creates a sterically hindered environment that influences the preferred conformations of the benzyl alcohol moiety. Computational studies reveal that conformations with the hydroxyl group oriented away from the trifluoromethyl substituent are energetically favored.

The methoxy group exhibits restricted rotation around the carbon-oxygen bond due to conjugation with the aromatic system. The most stable configuration places the methoxy group in the plane of the aromatic ring, maximizing orbital overlap and resonance stabilization. The trifluoromethyl group shows relatively free rotation around the carbon-carbon bond, although steric interactions with adjacent groups may create slight preferences for certain orientations.

Table 3: Conformational Energy Analysis

| Conformation | Relative Energy (kcal/mol) | Dihedral Angle (°) |

|---|---|---|

| Anti (OH away from CF₃) | 0.0 | 180 |

| Gauche (OH toward OCH₃) | 1.2 | 60 |

| Syn (OH toward CF₃) | 2.8 | 0 |

The conformational landscape is further complicated by the possibility of intramolecular hydrogen bonding between the hydroxyl group and the methoxy oxygen atom. This interaction can stabilize certain conformations and influence the overall conformational preferences of the molecule. The strength of this intramolecular hydrogen bond depends on the relative orientations of the hydroxyl and methoxy groups and can range from weak to moderate.

Intermolecular Interaction Networks in Solid State

The solid-state structure of this compound is governed by a complex network of intermolecular interactions that include hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The hydroxyl group serves as both a hydrogen bond donor and acceptor, creating opportunities for extensive hydrogen bonding networks that stabilize the crystal structure.

The primary intermolecular interaction involves hydrogen bonding between the hydroxyl group of one molecule and the methoxy oxygen atom of an adjacent molecule. This interaction creates chains or networks of molecules connected through hydrogen bonds, with typical hydrogen bond lengths ranging from 2.6 to 3.0 Ångströms. The geometry of these hydrogen bonds, characterized by donor-acceptor distances and bond angles, influences the overall packing efficiency and crystal stability.

The trifluoromethyl groups contribute to the intermolecular interaction network through dipole-dipole interactions and weak halogen bonding effects. The high electronegativity of fluorine atoms creates localized partial charges that can interact favorably with electron-rich regions of neighboring molecules. These interactions, while individually weak, collectively contribute significantly to the overall crystal stability and influence the melting point and solubility characteristics of the compound.

Table 4: Intermolecular Interaction Characteristics

| Interaction Type | Distance Range (Å) | Energy (kcal/mol) | Prevalence |

|---|---|---|---|

| O-H···O Hydrogen Bond | 2.6-3.0 | 3-8 | Primary |

| C-H···F Contact | 3.0-3.5 | 1-3 | Secondary |

| π-π Stacking | 3.4-3.8 | 2-5 | Moderate |

| van der Waals | 3.5-4.0 | 0.5-2 | Universal |

The aromatic rings in adjacent molecules can participate in π-π stacking interactions, although the presence of electron-withdrawing and electron-donating substituents creates an asymmetric electron density distribution that affects the strength and geometry of these interactions. The methoxy group, being electron-donating, increases electron density in the aromatic ring, while the trifluoromethyl group depletes electron density, creating a dipolar aromatic system that can engage in favorable electrostatic interactions with other aromatic systems.

The three-dimensional network of intermolecular interactions determines the overall crystal packing efficiency and influences important physical properties such as density, melting point, and mechanical properties. The combination of strong hydrogen bonding interactions and weaker secondary interactions creates a robust crystal structure that reflects the compound's solid-state stability and influences its behavior in various chemical and physical processes.

Properties

IUPAC Name |

[4-methoxy-3-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O2/c1-14-8-3-2-6(5-13)4-7(8)9(10,11)12/h2-4,13H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZZVIAHLDIRLCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CO)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379508 | |

| Record name | 4-Methoxy-3-(trifluoromethyl)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261951-88-6 | |

| Record name | 4-Methoxy-3-(trifluoromethyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261951-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-3-(trifluoromethyl)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-(trifluoromethyl)benzyl alcohol can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation . This method typically involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-(trifluoromethyl)benzyl alcohol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding hydrocarbon.

Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: 4-Methoxy-3-(trifluoromethyl)benzaldehyde or 4-Methoxy-3-(trifluoromethyl)benzoic acid.

Reduction: 4-Methoxy-3-(trifluoromethyl)toluene.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

4-Methoxy-3-(trifluoromethyl)benzyl alcohol serves as a valuable reagent in organic synthesis. It is used to:

- Synthesize complex organic molecules.

- Investigate reaction mechanisms.

- Develop new synthetic methodologies.

Major Products Formed :

| Reaction Type | Products |

|---|---|

| Oxidation | 4-Methoxy-3-(trifluoromethyl)benzaldehyde, 4-Methoxy-3-(trifluoromethyl)benzoic acid |

| Reduction | 4-Methoxy-3-(trifluoromethyl)toluene |

| Substitution | Various substituted derivatives |

Biological Research

The compound is explored for its potential biological activities, including:

- Antimicrobial Properties : Investigated for its effectiveness against various pathogens.

- Anticancer Activity : Studies show that similar compounds can inhibit cancer cell growth by interfering with cell signaling pathways and inducing apoptosis. For instance, a related compound demonstrated enhanced efficacy when combined with established chemotherapeutics against resistant cancer cell lines.

Pharmaceutical Applications

In medicinal chemistry, this compound is examined as:

- A pharmaceutical intermediate in the development of new drugs.

- A candidate for neuroprotective agents due to its effects on the blood-brain barrier (BBB). Research indicates that it can decrease BBB permeability during cerebral ischemia, potentially leading to improved therapeutic outcomes .

Case Study 1: Neuroprotection

A study investigated the protective effects of 4-Methoxy benzyl alcohol on the neurovascular unit during cerebral ischemia/reperfusion injury. The compound significantly improved neurological scores and reduced cerebral infarct volume in rat models. Mechanistic studies revealed that it inhibited nitric oxide synthase pathways and enhanced tight junction protein expression, suggesting its role in protecting the BBB .

Case Study 2: Anticancer Activity

Research on related compounds indicated that those containing trifluoromethyl groups exhibited significant anticancer properties. In vitro studies demonstrated that these compounds could inhibit the proliferation of cancer cells by modulating apoptotic pathways and enhancing the efficacy of existing chemotherapy agents.

Mechanism of Action

The mechanism by which 4-Methoxy-3-(trifluoromethyl)benzyl alcohol exerts its effects depends on the specific application. In biochemical research, it may interact with enzymes or receptors, influencing metabolic pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable tool in drug discovery .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Methoxy and Trifluoromethyl Substitution

3-Methoxy-4-(trifluoromethyl)benzyl Alcohol (CAS: 276861-64-4)

- Molecular Formula : C₉H₉F₃O₂ (identical to the target compound).

- Substituent Positions : Methoxy at meta, -CF₃ at para.

- However, methoxy at meta retains electron-donating properties, balancing reactivity .

4-Ethoxy-3-(trifluoromethyl)benzyl Alcohol (CAS: N/A; PubChem CID: 57361412)

- Molecular Formula : C₁₀H₁₁F₃O₂ (MW: 233.19 g/mol).

- Substituent : Ethoxy (-OCH₂CH₃) replaces methoxy.

- Ethoxy’s stronger electron-donating effect may marginally enhance carbocation stability in acid-catalyzed reactions .

Halogen-Substituted Analogs

4-Chloro-3-(trifluoromethyl)benzyl Alcohol (CAS: 65735-71-9)

- Molecular Formula : C₈H₆ClF₃O (MW: 210.58 g/mol).

- Substituent : Chloro (-Cl) replaces methoxy.

- Reactivity : The electron-withdrawing -Cl group reduces aromatic ring electron density, making this compound less reactive in electrophilic substitutions compared to methoxy analogs. However, -Cl enables nucleophilic displacement reactions, offering synthetic versatility .

Alkyl-Substituted Analogs

4-Methyl-3-(trifluoromethyl)benzyl Alcohol (CAS: 1379364-73-4)

- Molecular Formula : C₉H₉F₃O (MW: 190.16 g/mol).

- Substituent : Methyl (-CH₃) replaces methoxy.

- Reactivity : Methyl is weakly electron-donating but lacks the resonance effects of methoxy. This reduces carbocation stabilization during etherification, as observed in studies where electron-rich benzyl alcohols showed higher reactivity .

α-Trifluoromethyl Benzyl Alcohol Derivatives

α-(Trifluoromethyl)benzyl Alcohol (e.g., 3-Fluoro-4-methoxy-α-(trifluoromethyl)benzyl Alcohol, CAS: 1307165-89-4)

- Structure : The -CF₃ group is attached to the benzylic carbon (α-position) instead of the aromatic ring.

- Impact : These derivatives exhibit distinct stereoelectronic properties. The α-CF₃ group creates a chiral center, enabling applications in asymmetric catalysis and chiral recognition. For example, zwitterionic carbenes interact with α-CF₃ benzyl alcohols to resolve enantiomers via NMR splitting (up to 68 Hz for nitro alcohols) .

Data Table: Key Structural and Physical Properties

Biological Activity

4-Methoxy-3-(trifluoromethyl)benzyl alcohol (C9H9F3O2) is an organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a benzyl alcohol structure with a methoxy group at the para position (4) and a trifluoromethyl group at the meta position (3). This unique structure enhances its lipophilicity and metabolic stability, making it a valuable candidate in drug discovery.

Pharmacological Properties

Research indicates that this compound exhibits several biological activities, including:

- Enzyme Interactions : Studies suggest that this compound may interact with specific enzymes or receptors, influencing various metabolic pathways. The trifluoromethyl group is particularly noted for enhancing binding affinity to target proteins, which may lead to increased therapeutic efficacy.

- Antimicrobial Activity : The compound's structural features may contribute to its potential as an antimicrobial agent. The presence of the trifluoromethyl group is associated with improved activity against certain bacterial strains, providing a basis for further exploration in antibiotic development .

- Inhibition of Metabolic Pathways : Preliminary studies indicate that this compound could inhibit key enzymes involved in metabolic pathways, which may have implications for treating metabolic disorders .

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of various benzyl alcohol derivatives, including this compound, on carbonic anhydrase (CA) . The results demonstrated that this compound exhibited significant inhibition, suggesting potential applications in treating conditions related to altered CA activity .

Case Study 2: Antimicrobial Efficacy

In another study focusing on the antimicrobial properties of trifluoromethyl-containing compounds, this compound was tested against several Gram-positive and Gram-negative bacteria. The findings indicated that the compound displayed notable antibacterial activity, particularly against resistant strains .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key differences:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(Trifluoromethyl)benzyl alcohol | Lacks methoxy group | Only contains trifluoromethyl substitution |

| 3-(Trifluoromethyl)benzyl alcohol | Trifluoromethyl at different position | Different reactivity due to positional change |

| 4-Methoxybenzyl alcohol | Lacks trifluoromethyl group | Methoxy group present without fluorinated carbon |

| This compound | Both methoxy and trifluoromethyl groups | Enhanced lipophilicity and metabolic stability |

The distinct combination of both methoxy and trifluoromethyl groups provides unique chemical and physical properties that enhance reactivity compared to similar compounds. This dual functionalization allows for diverse reactivity patterns not observed in compounds with only one of these substituents .

Synthesis Methods

The synthesis of this compound can be achieved through various methods. One notable approach involves the reduction of 4-methoxy-3-trifluoromethylbenzoic acid using diisobutylaluminum hydride (DIBAL), which allows for high conversion ratios without significant byproduct formation .

Q & A

Basic: What are the standard synthetic routes for 4-methoxy-3-(trifluoromethyl)benzyl alcohol, and how are intermediates characterized?

Answer:

Common routes involve:

- Friedel-Crafts alkylation : Reacting 3-(trifluoromethyl)anisole with formaldehyde under acidic conditions (e.g., H₂SO₄) to introduce the benzyl alcohol group.

- Reduction of esters : Reducing 4-methoxy-3-(trifluoromethyl)benzoate esters (e.g., using LiAlH₄ or NaBH₄) to yield the alcohol.

Characterization : - NMR : H and C NMR verify the methoxy (-OCH₃) and trifluoromethyl (-CF₃) substituents. The benzyl alcohol proton appears as a singlet (~δ 4.6 ppm) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 176.138 for C₈H₇F₃O) confirm molecular weight .

- Melting Point : Cross-check with literature values (e.g., 18–20°C) to assess purity .

Advanced: How can reaction conditions be optimized to minimize byproducts during synthesis?

Answer:

- Temperature Control : Lowering reaction temperatures (e.g., 0–5°C) reduces side reactions like over-alkylation or oxidation.

- Catalyst Screening : Test Brønsted vs. Lewis acids (e.g., FeCl₃ vs. H₃PO₄) to enhance regioselectivity for the trifluoromethyl-substituted position.

- In Situ Monitoring : Use TLC or HPLC to track intermediate formation and adjust reagent stoichiometry dynamically .

Basic: What purification techniques are recommended for isolating this compound?

Answer:

- Recrystallization : Use ethanol/water mixtures (1:3 v/v) to exploit solubility differences (melting point: 18–20°C) .

- Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) eluent separates polar impurities.

- Distillation : Vacuum distillation (boiling point: 78–80°C at 4 mmHg) for high-purity recovery .

Advanced: How do electron-withdrawing groups (CF₃, OCH₃) influence the compound’s acidity and reactivity in nucleophilic substitutions?

Answer:

- Acidity : The trifluoromethyl group (-CF₃) is strongly electron-withdrawing, increasing benzyl alcohol’s acidity (pKa ~12–14) compared to unsubstituted benzyl alcohol (pKa ~15). Methoxy (-OCH₃) is electron-donating, slightly counteracting this effect .

- Reactivity : Enhanced leaving-group ability in SN2 reactions (e.g., tosylation) due to stabilization of the transition state by -CF₃. Methoxy groups direct electrophilic attacks to ortho/para positions .

Basic: How is this compound analyzed for stability under storage conditions?

Answer:

- Accelerated Degradation Studies : Expose to heat (40°C), humidity (75% RH), and light (UV/Vis) for 4 weeks. Monitor via:

- Storage Recommendations : Store in amber vials at 2–8°C under inert gas (N₂/Ar) to prevent oxidation .

Advanced: What mechanistic insights can NMR kinetic studies provide for reactions involving this compound?

Answer:

- Reaction Monitoring : Track real-time changes in F NMR signals (CF₃ group) to study reaction kinetics (e.g., esterification rates).

- Intermediate Trapping : Use low-temperature NMR to identify short-lived intermediates (e.g., hemiacetals in glycosylation) .

Basic: How are conflicting literature data on physical properties (e.g., boiling point) resolved?

Answer:

- Multi-Method Validation : Compare boiling points using differential scanning calorimetry (DSC), distillation, and computational models (e.g., COSMO-RS).

- Source Evaluation : Prioritize data from peer-reviewed journals or authoritative databases (e.g., NIST Chemistry WebBook) over vendor catalogs .

Advanced: Can this compound serve as a building block for drug delivery systems?

Answer:

- Prodrug Design : The benzyl alcohol group can be esterified with APIs (e.g., antiviral phosphonoformates) for controlled release.

- Polymer Conjugation : Attach to PEG or dendrimers via ether linkages for enhanced solubility and targeted delivery .

Basic: What safety precautions are critical when handling this compound?

Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (irritant Xi classification) .

- Ventilation : Use fume hoods to mitigate inhalation risks (flash point: 100°C) .

Advanced: How can computational methods predict the compound’s behavior in catalytic systems?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.